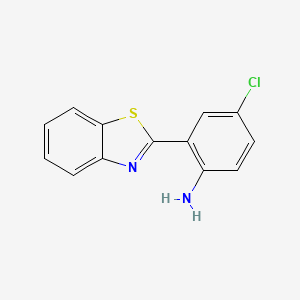

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

概要

説明

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a compound that features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen within a fused benzene ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, benzothiazol-2-yl-(4-chloro-benzylidene)-amine was prepared by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . Another study reported the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, which also contain the benzothiazole moiety . These methods typically involve the formation of a bond between the benzothiazole unit and another aromatic or heteroaromatic system, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques. For example, the structure of benzothiazol-2-yl-(4-chloro-benzylidene)-amine was confirmed using FT.IR and UV-Vis spectroscopy . X-ray crystallography has also been employed to determine the structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. The chlorine atom in 3-chloromethyl-2(3H)-benzothiazolones was substituted by different nucleophiles, demonstrating the reactivity of the chloro group in such compounds . Additionally, the reaction of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate with various nucleophiles resulted in the formation of hetaryl-substituted benzothiazoles . These studies suggest that this compound could also participate in nucleophilic substitution reactions due to the presence of the chloro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural characteristics and the results of spectroscopic analysis. The presence of the benzothiazole ring system is likely to confer a degree of aromaticity and electronic delocalization, which can affect the compound's reactivity and stability. The chloro substituent in this compound may influence its polarity, solubility, and potential to form hydrogen bonds, which are important factors in its chemical behavior .

科学的研究の応用

Antimicrobial and Antibacterial Activities

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and its derivatives have shown promising antimicrobial and antibacterial activities. For instance, synthesized benzothiazole derivatives displayed significant anti-inflammatory and antibacterial properties, with some compounds exhibiting growth inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus (Hunasnalkar et al., 2010). Similarly, benzothiazole derivatives were synthesized and evaluated for antimicrobial activity, demonstrating effectiveness against various bacterial strains (Rajeeva et al., 2009).

Anticancer Properties

Several studies have focused on the anticancer potential of benzothiazole derivatives. For example, novel 4-thiazolidinones with benzothiazole moiety were screened for antitumor activities, showing effectiveness against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010). Additionally, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and showed considerable anticancer activity against several cancer cell lines (Yurttaş et al., 2015).

Fluorescent Probes and Photophysical Properties

Benzothiazole derivatives have been used in the development of fluorescent probes. A study synthesized novel quinoline derivatives that exhibited fluorescent properties in different organic solvents, indicating potential applications in fluorescence imaging and sensing (Bodke et al., 2013). Furthermore, benzothiazole-based fluorescent probes have been developed for detecting specific biomolecules like cysteine, with applications in living cells and test paper systems (Yu et al., 2018).

Anti-inflammatory and Analgesic Activities

Compounds containing the benzothiazole structure have shown promising anti-inflammatory and analgesic activities. A study synthesized oxadiazoles clubbed with benzothiazole nucleus and evaluated their in-vivo anti-inflammatory and analgesic activities, revealing some compounds with significant effects (Kumar et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. A research synthesized N-(4-(substitutedbenzylidene)benzo[d]thiazol-2-amine and assessed their corrosion inhibition effect against mild steel, demonstrating significant efficiency (Nayak et al., 2023).

作用機序

Target of Action

Related compounds have been found to interact withTyrosine-protein phosphatase non-receptor type 1 and Thyroid peroxidase . These proteins play crucial roles in cellular signaling and thyroid hormone production, respectively.

Mode of Action

It’s plausible that it interacts with its targets through a similar mechanism as other benzothiazole derivatives, which often involve binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cellular signaling and thyroid hormone production .

Pharmacokinetics

Related compounds have shown varied pharmacokinetic properties

Result of Action

Based on the potential targets, it could potentially modulate cellular signaling and thyroid hormone production .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULTMFBERDAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)